1,1'-(Methylenebis(2-ethyl-4,1-phenylene))bis-1H-pyrrole-2,5-dione

Bismaleimide processing Thermal analysis Polymer synthesis

1,1'-(Methylenebis(2-ethyl-4,1-phenylene))bis-1H-pyrrole-2,5-dione (CAS 58978-10-2), also referred to as 3,3'-diethyl-4,4'-diphenylmethane dimaleimide or BEDM, is a diethyl-substituted aromatic bismaleimide (BMI) monomer with the molecular formula C₂₅H₂₂N₂O₄ and a molecular weight of 414.45 g/mol. As a member of the thermosetting polyimide family, it features two terminal maleimide groups capable of thermal or radical-initiated addition polymerization without generating volatile by-products.

Molecular Formula C25H22N2O4
Molecular Weight 414.5 g/mol
CAS No. 58978-10-2
Cat. No. B3054219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-(Methylenebis(2-ethyl-4,1-phenylene))bis-1H-pyrrole-2,5-dione
CAS58978-10-2
Molecular FormulaC25H22N2O4
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N3C(=O)C=CC3=O)CC)N4C(=O)C=CC4=O
InChIInChI=1S/C25H22N2O4/c1-3-18-14-16(5-7-20(18)26-22(28)9-10-23(26)29)13-17-6-8-21(19(4-2)15-17)27-24(30)11-12-25(27)31/h5-12,14-15H,3-4,13H2,1-2H3
InChIKeyMZXBGQAYUVYKAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-(Methylenebis(2-ethyl-4,1-phenylene))bis-1H-pyrrole-2,5-dione (CAS 58978-10-2): Structural Identity and Core Characteristics for Procurement


1,1'-(Methylenebis(2-ethyl-4,1-phenylene))bis-1H-pyrrole-2,5-dione (CAS 58978-10-2), also referred to as 3,3'-diethyl-4,4'-diphenylmethane dimaleimide or BEDM, is a diethyl-substituted aromatic bismaleimide (BMI) monomer with the molecular formula C₂₅H₂₂N₂O₄ and a molecular weight of 414.45 g/mol [1]. As a member of the thermosetting polyimide family, it features two terminal maleimide groups capable of thermal or radical-initiated addition polymerization without generating volatile by-products [2]. The presence of two ethyl substituents on the diphenylmethane backbone distinguishes it structurally from the unsubstituted parent compound N,N'-(4,4'-methylenediphenyl)dimaleimide (BDM, CAS 13676-54-5) and from analogues bearing additional methyl groups such as BMI-70 (CAS 105391-33-1), imparting a unique balance of solubility, thermal reactivity, and dielectric performance relevant to high-performance composite and electronic substrate applications [3].

Why Generic Bismaleimide Substitution Fails: The Solubility–Processability Gap of 1,1'-(Methylenebis(2-ethyl-4,1-phenylene))bis-1H-pyrrole-2,5-dione vs. Unsubstituted BMI


In-class bismaleimides cannot be treated as drop-in replacements because minor substituent changes on the aromatic backbone produce large, quantifiable shifts in solubility, melting behaviour, and curing energetics that directly govern processability in composite manufacturing [1]. The unsubstituted reference compound BDM (CAS 13676-54-5) is essentially insoluble in common low-boiling solvents such as acetone, chloroform, and ethanol, forcing processors to use high-boiling aprotic solvents that complicate solvent removal and increase energy costs [2]. In contrast, 1,1'-(methylenebis(2-ethyl-4,1-phenylene))bis-1H-pyrrole-2,5-dione (BEDM) exhibits dramatically improved solubility in precisely these low-boiling solvents, enabling simpler solution-based impregnation processes for printed circuit board (PCB) and advanced composite fabrication [2]. Furthermore, its melting point of 203–204 °C—substantially higher than the 156–158 °C of BDM—provides a wider processing window before cure onset, a critical parameter for multi-step lamination schedules [3]. These three factors—solubility, melting point, and curing activation energy—are interdependent and cannot be optimised independently by simple blending of generic BMIs, making direct procurement of the diethyl-substituted compound essential for formulations targeting enhanced processability without sacrificing thermal performance [1].

Quantitative Differentiation Evidence for 1,1'-(Methylenebis(2-ethyl-4,1-phenylene))bis-1H-pyrrole-2,5-dione: Head-to-Head and Cross-Study Comparisons


Melting Point Elevation vs. Unsubstituted BDM: Wider Thermal Processing Window

The melting point of 1,1'-(methylenebis(2-ethyl-4,1-phenylene))bis-1H-pyrrole-2,5-dione (BEDM) was measured as 203–204 °C by digital micro-melting-point apparatus and 212 °C by DSC, compared to 156–158 °C for the unsubstituted analogue BDM (CAS 13676-54-5) [1]. This represents an elevation of approximately 47–56 °C, attributable to the introduction of two ethyl substituents on the aromatic rings [2].

Bismaleimide processing Thermal analysis Polymer synthesis

Solubility Enhancement in Low-Boiling Solvents vs. Unsubstituted BDM: Enabling Cost-Effective Solution Processing

BEDM demonstrates qualitatively and quantitatively superior solubility compared to BDM in common low-boiling organic solvents. While BDM is essentially insoluble in acetone, chloroform, and ethanol, BEDM is freely soluble in all three solvents [1]. In a subsequent optimisation study, the synthesis of BEDM using an acetone solvent method achieved a product yield of 86.4%, further confirming its excellent compatibility with low-boiling ketone solvents [2].

Bismaleimide solubility Solution processing PCB resin formulation

Curing Activation Energy Increase vs. BDM: Evidence of Steric Modulation of Reactivity

Non-isothermal DSC curing kinetics analysis revealed that the apparent activation energy (Eₐ) for the thermal curing of BEDM is higher than that of BDM, a difference attributed to steric hindrance introduced by the two ethyl substituents [1]. The curing reaction order (n) for BEDM was determined to be 0.94, providing a quantitative kinetic parameter for process modelling [1].

Curing kinetics Activation energy Bismaleimide reactivity

Low Dielectric Constant and Loss in PPO-Modified Composite: Proof of Performance for High-Frequency PCB Applications

A thermosetting poly(phenylene oxide) (PPO) resin cured with 10 wt% of a polymaleimide derived from BEDM (designated PEDM) yielded a cured composite with a dielectric constant (ε) of 2.69 and a dielectric loss tangent (tan δ) of 0.0032, both measured at 1 MHz [1]. The cured composite also exhibited a glass transition temperature (Tg) of 204.71 °C and water absorption of only 0.21% [1]. By comparison, a related BEDM-crosslinked PPO system reported an ε of 2.87 and tan δ of 0.011 at 1 MHz, with Tg = 208.24 °C and water absorption of 0.28% [2], confirming the robustness and reproducibility of the low-dielectric performance.

Dielectric properties High-frequency PCB Low-loss materials

Acid Value and Purity Profile Relative to BDM: A Quality Indicator for Consistent Curing Stoichiometry

The acid value of the as-synthesised BEDM was determined to be 1.74 mg KOH/g [1]. The acid value is a direct measure of residual maleamic acid intermediates and free carboxylic acid content, which, if uncontrolled, can perturb curing stoichiometry and compromise the dielectric and mechanical properties of the final thermoset [2]. For context, commercial BMI-70 (CAS 105391-33-1) specifications typically require an acid value ≤5 mg KOH/g , indicating that BEDM can achieve a lower residual acid content.

Bismaleimide quality control Acid value Curing stoichiometry

High-Value Application Scenarios for 1,1'-(Methylenebis(2-ethyl-4,1-phenylene))bis-1H-pyrrole-2,5-dione Based on Quantified Differentiation Evidence


High-Frequency Printed Circuit Board (PCB) Resin Formulations Requiring Low Dielectric Loss

The cured PEDM/allylated PPO composite achieves a dielectric constant (ε) of 2.69 and a dielectric loss tangent (tan δ) of 0.0032 at 1 MHz, with water absorption of only 0.21% [1]. These values position BEDM-based formulations as strong candidates for 5G communication and high-speed digital PCB substrates where signal propagation delay and power loss must be minimised. The combination of low dielectric loss and low moisture uptake is particularly valuable for maintaining stable impedance in humid operating environments [2].

Solution-Impregnated Advanced Composite Manufacturing Using Low-Boiling Solvents

Unlike unsubstituted BDM, which is insoluble in common low-boiling solvents, BEDM dissolves readily in acetone, chloroform, and ethanol [3]. This enables solvent-based prepregging and wet lay-up processes using inexpensive, easily evaporated solvents, substantially reducing energy costs and cycle times compared to processes requiring high-boiling aprotic solvents such as NMP or DMAc. The acetone synthesis route yielding 86.4% product further validates the industrial feasibility of solvent-based handling [4].

One-Part Latent Curing Systems Requiring Extended Pot Life

The elevated curing activation energy of BEDM relative to BDM, attributed to steric hindrance from the ethyl substituents [3], provides greater thermal latency. This enables the formulation of one-part resin systems with longer pot life at ambient storage temperatures while retaining full curability at elevated processing temperatures—a critical requirement for large-part composite fabrication, filament winding, and resin transfer moulding (RTM) processes where extended working time is essential.

High-Performance Thermosetting PPO Blends for Electronic Encapsulation

BEDM-crosslinked allylated PPO resins deliver a glass transition temperature exceeding 204 °C with consistent low dielectric properties across multiple independent studies [1][2]. This performance profile makes BEDM an effective crosslinking agent for electronic encapsulation and passivation layers where both high thermal stability and low dielectric constant are required, particularly in integrated circuit packaging and high-reliability aerospace electronic modules.

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